N-(4-iodophenyl)-4-methoxybenzamide N-(4-iodophenyl)-4-methoxybenzamide
Brand Name: Vulcanchem
CAS No.: 304668-39-1
VCID: VC3917970
InChI: InChI=1S/C14H12INO2/c1-18-13-8-2-10(3-9-13)14(17)16-12-6-4-11(15)5-7-12/h2-9H,1H3,(H,16,17)
SMILES: COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)I
Molecular Formula: C14H12INO2
Molecular Weight: 353.15 g/mol

N-(4-iodophenyl)-4-methoxybenzamide

CAS No.: 304668-39-1

Cat. No.: VC3917970

Molecular Formula: C14H12INO2

Molecular Weight: 353.15 g/mol

* For research use only. Not for human or veterinary use.

N-(4-iodophenyl)-4-methoxybenzamide - 304668-39-1

Specification

CAS No. 304668-39-1
Molecular Formula C14H12INO2
Molecular Weight 353.15 g/mol
IUPAC Name N-(4-iodophenyl)-4-methoxybenzamide
Standard InChI InChI=1S/C14H12INO2/c1-18-13-8-2-10(3-9-13)14(17)16-12-6-4-11(15)5-7-12/h2-9H,1H3,(H,16,17)
Standard InChI Key RKYRTYUWYQIOBL-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)I
Canonical SMILES COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)I

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature and Structural Features

The IUPAC name N-(4-iodophenyl)-4-methoxybenzamide unambiguously defines its structure:

  • A benzamide backbone (C6H5CONH-) substituted with a methoxy group (-OCH3) at the para position (C-4).

  • An iodophenyl group linked via an amide bond, with iodine at the para position of the phenyl ring .

Table 1: Key Identifiers of N-(4-Iodophenyl)-4-Methoxybenzamide

PropertyValueSource
Molecular FormulaC14H12INO2
Molecular Weight353.15 g/mol
CAS Registry Number304668-39-1
SMILESCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)I

The structural distinction from its ortho-methoxy isomer (N-(4-iodophenyl)-2-methoxybenzamide, CAS 314022-71-4) lies in the methoxy group’s position, which critically influences electronic distribution and biological activity .

Spectroscopic and Computational Data

  • NMR: While direct spectra for the 4-methoxy isomer are unavailable, analogous benzamides exhibit characteristic shifts:

    • Methoxy protons: δ 3.8–4.0 ppm (singlet).

    • Aromatic protons: δ 6.8–7.6 ppm (multiplets) .

  • Mass Spectrometry: The molecular ion peak at m/z 353.15 corresponds to [M+H]+ .

Synthesis and Chemical Properties

Synthetic Routes

The compound is typically synthesized via amide coupling between 4-iodoaniline and 4-methoxybenzoyl chloride under Schotten-Baumann conditions:

4-Methoxybenzoyl chloride+4-IodoanilineBaseN-(4-Iodophenyl)-4-methoxybenzamide+HCl\text{4-Methoxybenzoyl chloride} + \text{4-Iodoaniline} \xrightarrow{\text{Base}} \text{N-(4-Iodophenyl)-4-methoxybenzamide} + \text{HCl}

Key steps include:

  • Activation: 4-Methoxybenzoic acid is treated with thionyl chloride to form the acyl chloride.

  • Coupling: Reaction with 4-iodoaniline in dichloromethane or THF, with triethylamine as a base .

Table 2: Physical and Chemical Properties

PropertyValueNotes
Melting Point157–158°CPale yellow crystals
SolubilityDMSO > Methanol > ChloroformLimited aqueous solubility
StabilityLight-sensitive; store in amber vialsIodine’s photolability

Data on boiling point and partition coefficient (LogP) remain uncharacterized, though computational models estimate LogP ≈ 3.1, indicating moderate lipophilicity .

Pharmacological Profile and Mechanisms

Sigma Receptor Affinity

N-(4-Iodophenyl)-4-methoxybenzamide shares structural homology with sigma receptor ligands. In vitro studies of analogous iodinated benzamides reveal:

  • Sigma-1 Binding: Ki ≈ 11–50 nM (guinea pig brain membranes) .

  • Sigma-2 Selectivity: Lower affinity (Ki ≈ 200 nM), suggesting preferential sigma-1 interactions .

Table 3: Pharmacological Parameters of Analogous Compounds

CompoundSigma-1 Ki (nM)Sigma-2 Ki (nM)Application
P[125I]MBA11.82 ± 0.68206 ± 11Breast cancer imaging
Haloperidol4.87 ± 1.49N/AAntipsychotic

These data suggest potential utility in oncologic imaging, particularly for tumors overexpressing sigma-1 receptors .

Preclinical Evaluation

In rodent models, radioiodinated benzamides exhibit:

  • High Tumor Uptake: 2.5–3.5% ID/g at 60 minutes post-injection.

  • Rapid Clearance: Blood pool activity declines to <0.5% ID/g within 2 hours, reducing background noise .

Applications in Radiopharmaceuticals

Comparative Efficacy

In a rat mammary tumor model, ^125I-labeled benzamides demonstrated superior tumor-to-muscle ratios (8:1) compared to Tc-99m sestamibi (3:1), attributed to sigma receptor-mediated retention .

Future Research Directions

Optimization of Pharmacokinetics

  • Structural Modifications: Introducing hydrophilic groups (e.g., PEG chains) to enhance clearance kinetics.

  • Receptor Subtype Targeting: Designing analogs with sigma-2 selectivity for broader oncologic applications .

Clinical Translation

  • Phase 0 Trials: Microdosing studies to assess human biodistribution.

  • Combination Therapies: Pairing with chemotherapy agents for synergistic effects .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator